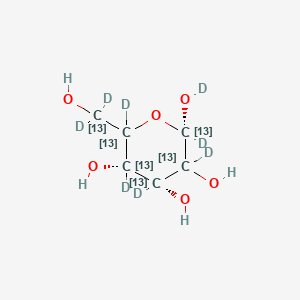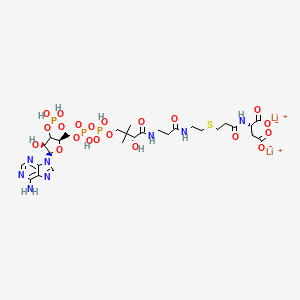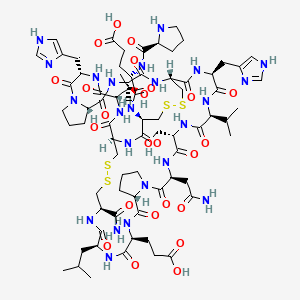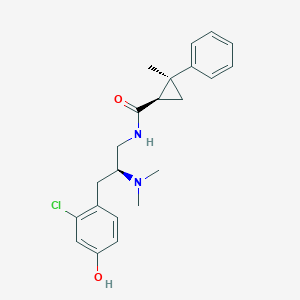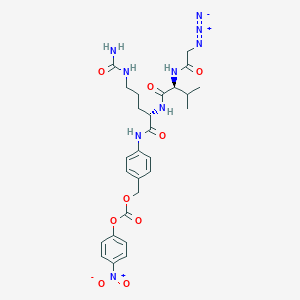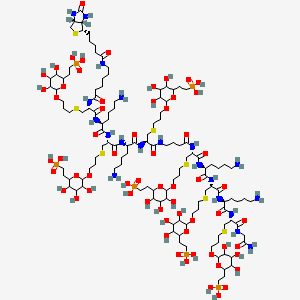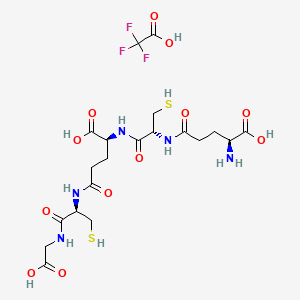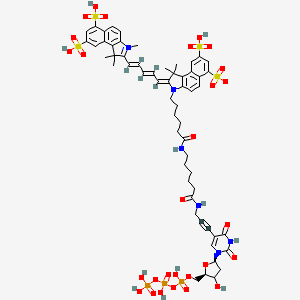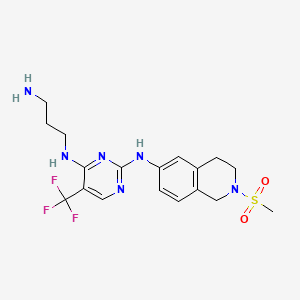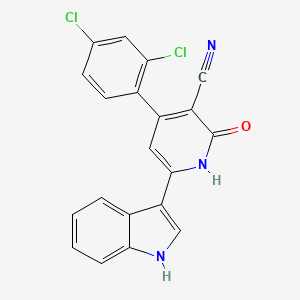
Mapk-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mapk-IN-2 is a potent inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. This compound has shown significant potential in cancer research due to its ability to hinder the MAPK pathway, which is often hyperactivated in various cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mapk-IN-2 involves multiple steps, starting with the preparation of key intermediates. One common method includes the reaction of specific aromatic amines with chloroformates under controlled conditions to form carbamates. These intermediates are then subjected to further reactions, such as cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired compound. The final product is then subjected to quality control tests to confirm its chemical structure and purity .
Chemical Reactions Analysis
Types of Reactions
Mapk-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Mapk-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in various chemical reactions.
Biology: Employed in cell biology research to investigate the effects of MAPK pathway inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit hyperactivation of the MAPK pathway. .
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway. .
Mechanism of Action
Mapk-IN-2 exerts its effects by specifically inhibiting the MAPK pathway. This pathway involves a cascade of protein kinases, including MAPK kinase (MAPKK) and MAPK kinase kinase (MAPKKK), which ultimately activate MAPK. By inhibiting this pathway, this compound prevents the phosphorylation and activation of MAPK, thereby blocking downstream signaling events that promote cell proliferation and survival. The molecular targets of this compound include key proteins in the MAPK pathway, such as MAPKK and MAPKKK .
Comparison with Similar Compounds
Mapk-IN-2 is unique compared to other MAPK pathway inhibitors due to its high potency and selectivity. Similar compounds include:
Trametinib: A MEK inhibitor used in the treatment of melanoma.
Mirdametinib: Another MEK inhibitor with applications in cancer therapy.
AZD8330: A potent MEK inhibitor used in preclinical studies.
Temuterkib: An ERK inhibitor with potential therapeutic applications .
This compound stands out due to its robust suppression of the MAPK pathway and its pronounced activity against mutated forms of key proteins in the pathway, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C20H11Cl2N3O |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-6-(1H-indol-3-yl)-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H11Cl2N3O/c21-11-5-6-12(17(22)7-11)14-8-19(25-20(26)15(14)9-23)16-10-24-18-4-2-1-3-13(16)18/h1-8,10,24H,(H,25,26) |
InChI Key |
CKVXYSBVFGGCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(C(=O)N3)C#N)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


